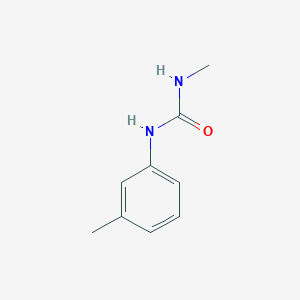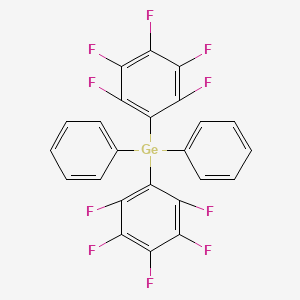![molecular formula C16H14S2 B15074874 1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene CAS No. 86148-27-8](/img/structure/B15074874.png)
1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a thioethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene typically involves the following steps:
Formation of the Thioethynyl Group: This step involves the reaction of 4-methylphenylthiol with an appropriate alkyne under basic conditions to form the thioethynyl group.
Substitution on Benzene Ring: The thioethynyl group is then introduced to the benzene ring through a substitution reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene can undergo various chemical reactions, including:
Oxidation: The thioethynyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioethynyl group to a thiol or a simpler alkyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like palladium or copper are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alkyl derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene involves its interaction with specific molecular targets. The thioethynyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzene ring and its substituents can also participate in various biochemical pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-[(phenylmethyl)thio]benzene: Similar structure but with a phenylmethyl group instead of a thioethynyl group.
1-Methyl-4-[(1-propylpentyl)thio]benzene: Contains a propylpentyl group instead of a thioethynyl group.
Uniqueness
1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene is unique due to the presence of the thioethynyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
86148-27-8 |
|---|---|
Fórmula molecular |
C16H14S2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
1-methyl-4-[2-(4-methylphenyl)sulfanylethynylsulfanyl]benzene |
InChI |
InChI=1S/C16H14S2/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-10H,1-2H3 |
Clave InChI |
RBPVFTCBYAQCAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC#CSC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9-Dibromobicyclo[6.1.0]nonane](/img/structure/B15074791.png)
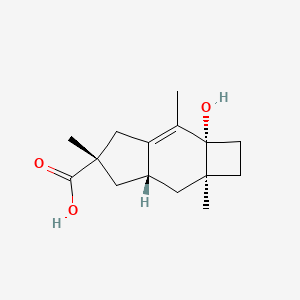

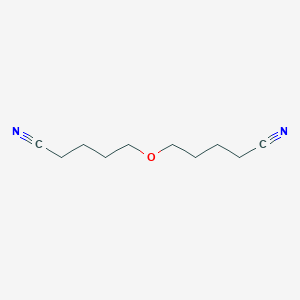
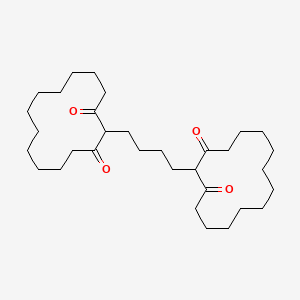
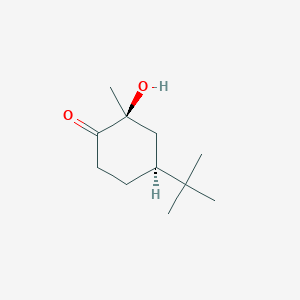
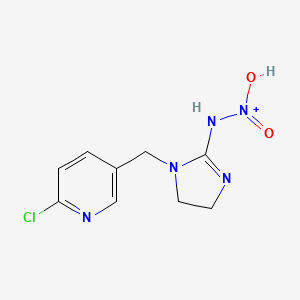
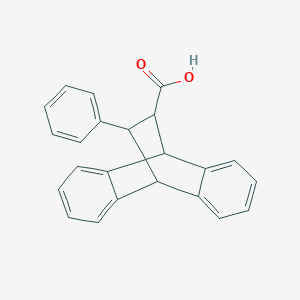
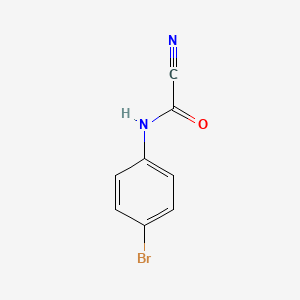
![1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074837.png)
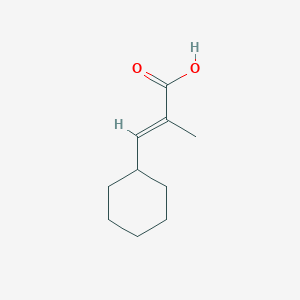
![9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide](/img/structure/B15074853.png)
